N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
Description
N-[(4-Phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a 4-phenyloxan-4-ylmethyl substituent. The structural uniqueness of this compound lies in the tetrahydropyran (oxane) ring substituted with a phenyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c18-22(19,15-7-4-12-21-15)17-13-16(8-10-20-11-9-16)14-5-2-1-3-6-14/h1-7,12,17H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDTXAHIDLWHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide. In vitro assays have demonstrated that this compound exhibits significant activity against various bacterial strains, including those resistant to traditional antibiotics.
Case Study:
A study evaluated the antibacterial efficacy of several thiophene derivatives against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli. The results indicated that compounds similar to this compound showed high zones of inhibition and low Minimum Inhibitory Concentrations (MICs), suggesting their potential as novel antibacterial agents .
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| N-(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide | 15 ± 2 | 25 |
| Control Antibiotic | 20 ± 3 | 5 |
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer properties. The sulfonamide moiety is known to interact with various enzymes involved in cancer cell proliferation.
Case Study:
A study reported that certain thiophene sulfonamides exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its mechanism of action .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a thiophene-2-sulfonamide backbone with several derivatives in the evidence. Key structural variations include:
- Substituents on the sulfonamide nitrogen: The 4-phenyloxan-4-ylmethyl group distinguishes it from compounds like N-(3-oxocyclohexyl)thiophene-2-sulfonamide (, compound 8), which has a cyclohexanone substituent.
- Heterocyclic modifications : Unlike derivatives fused with benzothiazole (e.g., compounds 94–101 in ) or pyrimidine (e.g., compound 12 in ), the target compound lacks additional heterocyclic rings but includes a tetrahydropyran moiety.
Physicochemical Properties
Solubility and Stability
- N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (compound 8): Exhibits moderate solubility in polar solvents due to the ketone group .
- N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (): Slightly soluble in chloroform and methanol, with better solubility in DMSO .
- N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j, ): Melting point 95–96°C, indicating crystalline stability .
Antitumor Potential
- LSN 3213128 (): A thiophene-2-sulfonamide derivative with potent AICARFT inhibition and tumor suppression in xenograft models. Its 3-hydroxypyrrolidinyl substituent is critical for binding .
- N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl) derivatives (): Demonstrated activity as anthrax lethal factor inhibitors, suggesting versatility in targeting enzymes .
The 4-phenyloxan-4-ylmethyl group in the target compound could modulate interactions with hydrophobic enzyme pockets, analogous to LSN 3213128’s pyrrolidine moiety.
Comparative Data Table
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Structure:
- Chemical Name: this compound
- CAS Number: 1091005-08-1
- Molecular Formula: C16H19NO3S2
- Molecular Weight: 337.4570 g/mol .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
In a study focused on the antibacterial properties of thiophene derivatives, this compound was evaluated against Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with an IC50 value comparable to established antibiotics .
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored, particularly their effects on various cancer cell lines. This compound has been tested for its cytotoxic effects against breast cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro tests demonstrated that this compound significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines. The compound's IC50 values were determined to be 42 µM for MCF-7 cells and 50 µM for MDA-MB-231 cells, indicating a potent anticancer effect compared to the reference drug chlorambucil .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Molecular Docking Studies: Computational studies suggest that the compound interacts favorably with target proteins associated with bacterial resistance mechanisms and cancer pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide and its derivatives?
- Methodological Answer : The compound can be synthesized via click chemistry, as demonstrated by the formation of triazole-linked sulfonamide derivatives using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Alternative protocols involve coupling reactions with substituted phenyl rings or morpholine intermediates, followed by sulfonamide bond formation . Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO- solvent) identify substituent patterns and confirm sulfonamide linkage, as shown by characteristic shifts for thiophene and oxane protons .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves intramolecular hydrogen bonds and disorder, as observed in related sulfonamide structures where oxygen atoms occupy multiple conformations .
Q. How can researchers validate the purity of synthesized derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Mass spectrometry (HRMS-ESI) confirms molecular weights, while melting point analysis detects impurities (e.g., deviations >2°C from literature values indicate incomplete purification) .
Advanced Research Questions
Q. How do computational approaches predict the biological activity of thiophene-2-sulfonamide derivatives?
- Methodological Answer : Molecular docking (e.g., Maestro Schrödinger Suite) evaluates binding affinities to target proteins (e.g., hCA II/IX inhibitors). Ligand efficiency metrics (docking score, glide E-model) prioritize derivatives with optimal steric and electronic complementarity . For example, STF-083010, a related sulfonamide, inhibits IRE1α endonuclease by mimicking substrate interactions .
Q. What strategies address crystallographic disorder in N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide structures?
- Methodological Answer : In SHELXL, refine disordered atoms with PART instructions and occupancy factors (e.g., O4 at 0.578/0.422 occupancy). Hydrogen-bonding constraints stabilize disordered regions, while anisotropic displacement parameters (ADPs) model thermal motion .
Q. How are structure-activity relationships (SARs) systematically analyzed for sulfonamide derivatives?
- Methodological Answer :
- Substituent Variation : Introduce halogens (Cl, F), trifluoromethyl, or heterocycles (thiophene, naphthalene) to the A-ring and assess activity shifts .
- Linker Optimization : Compare sulfonamide vs. carboxamide linkers using IC assays. For example, amide-linked derivatives exhibit reduced binding due to conformational flexibility .
Q. What experimental designs resolve contradictions between crystallographic and computational models?
- Methodological Answer : Cross-validate docking poses with crystallographic data (e.g., RCSB PDB entries). Adjust force fields (e.g., OPLS4) to account for solvent effects or protonation states. Discrepancies in hydrogen-bond networks may require re-refinement of X-ray data with alternate conformers .
Q. How can reaction yields be optimized for electron-deficient thiophene intermediates?
- Methodological Answer : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-thiophene bonds, with electron-withdrawing groups (e.g., -NO) enhancing reactivity. Microwave-assisted synthesis reduces side reactions and improves yields by 15–20% compared to traditional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
